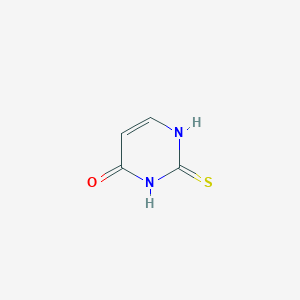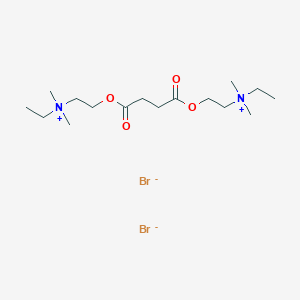
Suxethonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Suxethonium bromide, also known as succinylcholine chloride, is a neuromuscular blocking agent that is widely used in clinical practice. It is a short-acting depolarizing muscle relaxant that acts by binding to the nicotinic acetylcholine receptor at the neuromuscular junction, resulting in muscle paralysis. Suxethonium bromide is used in a variety of medical procedures, including endotracheal intubation, mechanical ventilation, and electroconvulsive therapy.
作用机制
Suxethonium bromide acts by binding to the nicotinic acetylcholine receptor at the neuromuscular junction, resulting in muscle paralysis. It causes depolarization of the muscle membrane, which leads to a sustained contraction followed by relaxation. The depolarization is caused by the influx of sodium ions into the muscle cell, which triggers the release of calcium ions from the sarcoplasmic reticulum.
生化和生理效应
The biochemical and physiological effects of suxethonium bromide are well-studied. It causes muscle paralysis, which can lead to respiratory and cardiovascular complications. Suxethonium bromide also causes an increase in intracranial pressure, which can be problematic in patients with head injuries. In addition, suxethonium bromide can cause hyperkalemia, which can be life-threatening in patients with renal failure.
实验室实验的优点和局限性
Suxethonium bromide is widely used in laboratory experiments to study the effects of muscle paralysis on respiratory and cardiovascular function. It is a well-established and reliable method for inducing muscle paralysis. However, suxethonium bromide has limitations in laboratory experiments. It can cause hyperkalemia, which can interfere with the results of experiments. In addition, suxethonium bromide has a short duration of action, which can make it difficult to study long-term effects.
未来方向
There are many future directions for research on suxethonium bromide. One area of research is the development of new neuromuscular blocking agents that have fewer side effects and are more selective in their actions. Another area of research is the study of the effects of suxethonium bromide on the nervous system, particularly the brain. Finally, there is a need for further research on the long-term effects of suxethonium bromide on respiratory and cardiovascular function, particularly in patients with pre-existing conditions.
合成方法
Suxethonium bromide is synthesized by reacting succinic acid with choline in the presence of hydrochloric acid. The resulting Suxethonium bromideine chloride is then treated with sodium hydroxide to yield suxethonium bromide. The synthesis method is well-established and has been used for many years.
科学研究应用
Suxethonium bromide has been extensively studied in both clinical and laboratory settings. It is used in research to study the neuromuscular junction and the effects of neuromuscular blocking agents on muscle function. Suxethonium bromide is also used in animal models to study the effects of muscle paralysis on respiratory function and cardiovascular function.
属性
CAS 编号 |
111-00-2 |
|---|---|
产品名称 |
Suxethonium bromide |
分子式 |
C16H34Br2N2O4 |
分子量 |
478.3 g/mol |
IUPAC 名称 |
ethyl-[2-[4-[2-[ethyl(dimethyl)azaniumyl]ethoxy]-4-oxobutanoyl]oxyethyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C16H34N2O4.2BrH/c1-7-17(3,4)11-13-21-15(19)9-10-16(20)22-14-12-18(5,6)8-2;;/h7-14H2,1-6H3;2*1H/q+2;;/p-2 |
InChI 键 |
KTZFEWDRQPCZAP-UHFFFAOYSA-L |
SMILES |
CC[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)CC.[Br-].[Br-] |
规范 SMILES |
CC[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)CC.[Br-].[Br-] |
其他 CAS 编号 |
63981-96-4 111-00-2 |
相关CAS编号 |
67724-50-9 (Parent) |
同义词 |
N,N'-(2,2'-(succinyldioxy)diethyl)bis-ethyldimethyl ammonium hydroxide suxethonium suxethonium bromide suxethonium dichloride suxethonium dihydroxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



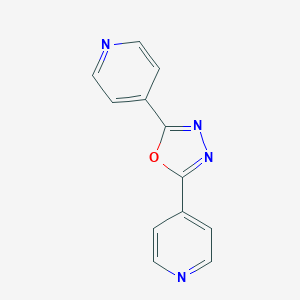
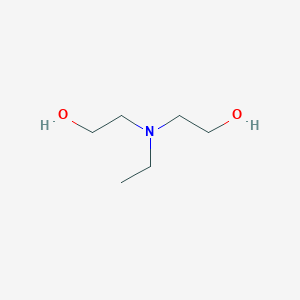
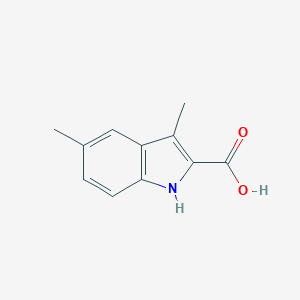
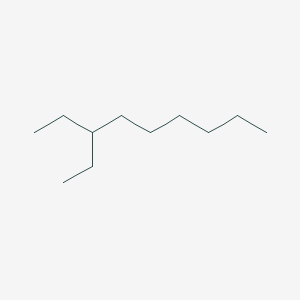
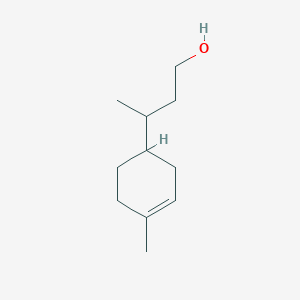
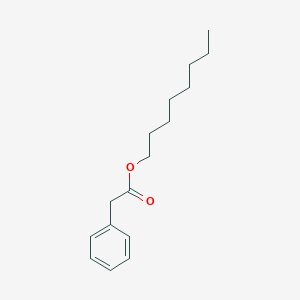
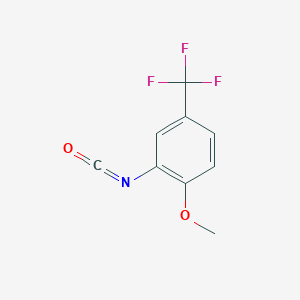
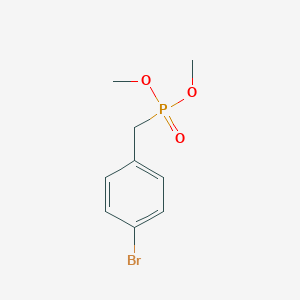
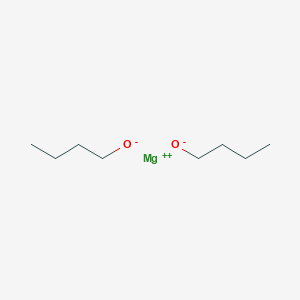
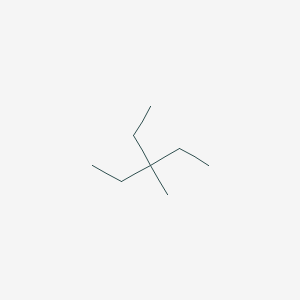
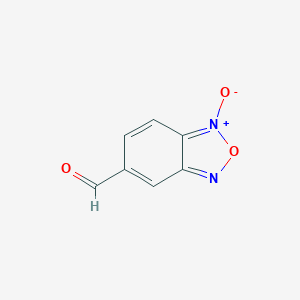
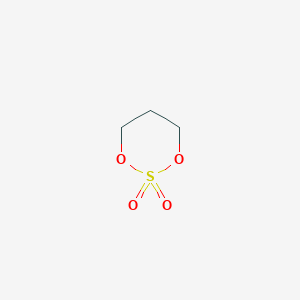
![6-[6-[1,2-Dihydroxy-2-(7-methoxy-2-oxochromen-6-yl)ethyl]-3,6-dimethylcyclohex-2-en-1-yl]-7-methoxychromen-2-one](/img/structure/B92674.png)
